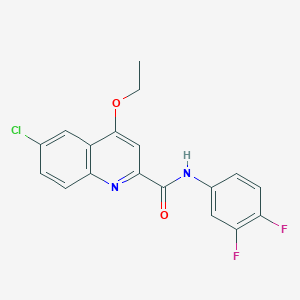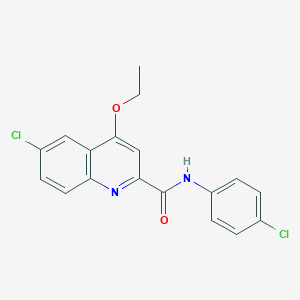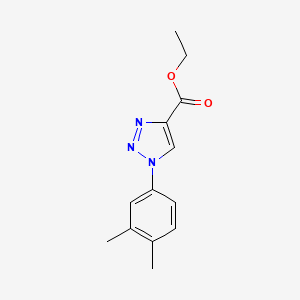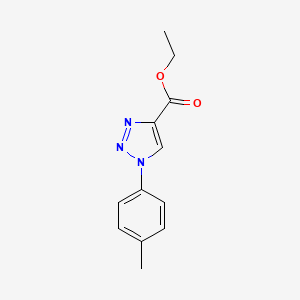
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide (CEMQC) is a synthetic molecule with a wide range of applications in scientific research and lab experiments. CEMQC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and is used to study the effects of COX-2 inhibition on biochemical and physiological processes. CEMQC is a useful tool for studying the effects of COX-2 inhibition on a variety of biological systems, including cancer, inflammation, and cardiovascular diseases. In addition, CEMQC has been used to study the effects of COX-2 inhibition on the development of novel treatments for these diseases.
Wirkmechanismus
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other physiological processes. This compound binds to the active site of COX-2 and inhibits its activity. This prevents the production of prostaglandins and leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other physiological processes. In addition, this compound has been shown to inhibit the production of other molecules involved in inflammation, such as leukotrienes and thromboxanes. This compound has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure. Finally, this compound has been shown to reduce the production of cytokines, which are molecules involved in the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide has several advantages for use in lab experiments. This compound is a relatively small molecule, which makes it easy to synthesize and handle. In addition, this compound is stable and can be stored for long periods of time without degrading. Furthermore, this compound is relatively non-toxic, which makes it safe to use in lab experiments.
However, this compound also has some limitations. This compound is not very soluble in water, which makes it difficult to use in experiments that require aqueous solutions. In addition, this compound is not very selective, which means that it can inhibit the activity of other enzymes in addition to COX-2. Finally, this compound is not very potent, which means that higher concentrations are needed to achieve the desired effects.
Zukünftige Richtungen
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide has a wide range of potential applications in scientific research and lab experiments. In the future, this compound could be used to study the effects of COX-2 inhibition on a variety of biological systems, including cancer, inflammation, and cardiovascular diseases. In addition, this compound could be used to develop novel treatments for these diseases. Furthermore, this compound could be used to study the effects of COX-2 inhibition on other physiological processes, such as pain, blood pressure, and immune system regulation. Finally, this compound could be used to develop new synthetic molecules with improved potency, selectivity, and solubility.
Synthesemethoden
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide is synthesized using a two-step process. The first step involves the condensation of the precursor molecules 4-ethoxyquinoline-2-carboxylic acid and 3-fluoro-4-methylphenyl chloroformate. The second step involves the substitution of the chlorine atom in the 4-ethoxyquinoline-2-carboxylic acid with the 3-fluoro-4-methylphenyl chloroformate. The resulting product is this compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide is used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other physiological processes. This compound is used to study the effects of COX-2 inhibition on a variety of biological systems, including cancer, inflammation, and cardiovascular diseases. In addition, this compound has been used to study the effects of COX-2 inhibition on the development of novel treatments for these diseases.
Eigenschaften
IUPAC Name |
6-chloro-4-ethoxy-N-(3-fluoro-4-methylphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-3-25-18-10-17(23-16-7-5-12(20)8-14(16)18)19(24)22-13-6-4-11(2)15(21)9-13/h4-10H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTPUSFDTMRMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
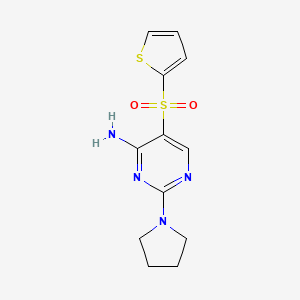
![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)
![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)
![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)
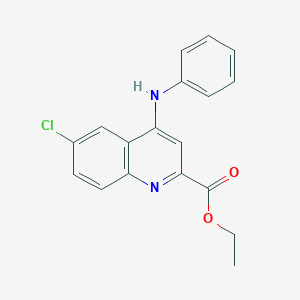
![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)

